5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in a solvent such as benzene for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Biological Studies: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These include compounds with similar structures but different substituents, such as 6-phenyl-5,6-dihydroimidazo[2,1-b]thiazole.
Thiazole Derivatives: Compounds like 5-bromothiazole and other brominated thiazoles.
Uniqueness
5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and ethyl groups on the imidazo[2,1-b][1,3]thiazole scaffold differentiates it from other similar compounds.
Properties
Molecular Formula |
C9H11BrN2S |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
5-bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H11BrN2S/c1-3-6-5-13-9-11-7(4-2)8(10)12(6)9/h5H,3-4H2,1-2H3 |
InChI Key |
NPWMUOLFUFNWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.